1-(2-Hydroxy-5-iodophenyl)ethanone

Catalog No.
S860106
CAS No.
7191-41-5
M.F
C8H7IO2
M. Wt
262.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-5-iodophenyl)ethanone

CAS Number

7191-41-5

Product Name

1-(2-Hydroxy-5-iodophenyl)ethanone

IUPAC Name

1-(2-hydroxy-5-iodophenyl)ethanone

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

InChI

InChI=1S/C8H7IO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3

InChI Key

NCGZNHKOFRAKOF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)I)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)O

Pharmaceutical Chemistry

Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is utilized in the synthesis of novel chalcone derivatives, which are significant due to their antimicrobial properties .

Methods and Procedures: The compound is synthesized by coupling with aromatic substituted aldehydes, followed by characterization through IR, NMR, and Mass spectra.

Results and Outcomes: The synthesized chalcones exhibit promising antimicrobial activity, with potential for development into therapeutic agents.

Biochemistry

Application Summary: This compound serves as a precursor in biochemical assays for the development of inhibitors targeting specific enzymes .

Methods and Procedures: It is used in enzymatic reactions, where its iodine moiety acts as a critical functional group for enzyme binding and inhibition studies.

Results and Outcomes: The compound’s efficacy in inhibiting certain biochemical pathways is quantified, providing insights into potential drug development.

Organic Synthesis

Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is employed in organic synthesis, particularly in the construction of complex organic molecules through palladium-catalyzed reactions .

Methods and Procedures: The compound undergoes various organic reactions, including free radical bromination and nucleophilic substitution, to yield diverse organic structures.

Results and Outcomes: The reactions yield high-purity products, demonstrating the compound’s versatility as a building block in organic synthesis.

Analytical Chemistry

Application Summary: In analytical chemistry, this compound is used as a standard for calibrating instruments like HPLC and LC-MS due to its distinct spectral properties .

Methods and Procedures: It is used to generate calibration curves, which are essential for the accurate quantification of analytes in complex mixtures.

Results and Outcomes: The calibration with 1-(2-Hydroxy-5-iodophenyl)ethanone results in high precision and accuracy in analytical measurements.

Material Science

Application Summary: The compound finds application in material science as a dopant in the synthesis of advanced materials with specific optical properties .

Methods and Procedures: It is incorporated into polymeric matrices or thin films to alter their absorption and emission characteristics.

Results and Outcomes: Materials doped with this compound exhibit enhanced photophysical properties, making them suitable for applications like photovoltaics and sensors.

Environmental Science

Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is studied for its environmental impact, particularly its behavior and breakdown in ecological systems .

Methods and Procedures: Environmental fate studies involve examining the compound’s stability under various conditions and its interactions with other environmental chemicals.

Results and Outcomes: The studies provide data on the compound’s persistence and potential bioaccumulation, informing environmental risk assessments.

Photodynamic Therapy

Application Summary: This compound is explored for its potential use in photodynamic therapy (PDT) as a photosensitizer due to its ability to absorb light and generate reactive oxygen species .

Methods and Procedures: In PDT, the compound is activated by light of a specific wavelength, leading to the production of singlet oxygen, which is cytotoxic to targeted cells.

Results and Outcomes: The compound’s effectiveness in inducing cell death in cancerous tissues is measured, showing promise for targeted cancer treatments.

Molecular Imaging

Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is used in molecular imaging to enhance the contrast of imaging modalities like PET scans .

Methods and Procedures: The iodine moiety of the compound serves as a radiotracer, allowing for the visualization of biological processes at the molecular level.

Results and Outcomes: The compound provides clear imaging results, aiding in the diagnosis and monitoring of diseases.

Synthetic Dyes

Application Summary: The compound is utilized in the synthesis of complex dyes for textile and pigment industries due to its iodine content and aromatic structure .

Methods and Procedures: It undergoes various chemical reactions to form colored compounds that are then applied to fabrics or used as pigments.

Results and Outcomes: The synthesized dyes exhibit desirable colorfastness and stability, enhancing the quality of the final products.

Agrochemical Research

Application Summary: In agrochemical research, this compound is investigated for its potential as a precursor in the synthesis of herbicides and pesticides .

Methods and Procedures: The compound’s reactivity is exploited to create compounds that can interact with specific biological targets in pests and weeds.

Results and Outcomes: The synthesized agrochemicals are tested for efficacy and selectivity, with promising results in controlling agricultural pests.

Nanotechnology

Application Summary: 1-(2-Hydroxy-5-iodophenyl)ethanone is used in nanotechnology to create functionalized nanoparticles for various applications .

Methods and Procedures: The compound is attached to nanoparticle surfaces, imparting unique properties such as enhanced reactivity or targeting capabilities.

Results and Outcomes: The functionalized nanoparticles demonstrate improved performance in their respective applications, such as drug delivery or catalysis.

Chemical Education

Application Summary: This compound is also used in chemical education as a teaching tool to demonstrate various organic synthesis techniques and reactions .

1-(2-Hydroxy-5-iodophenyl)ethanone, with the molecular formula C8H7IO2 and CAS number 7191-41-5, is an organic compound characterized by a phenolic structure featuring an iodine substituent. The compound consists of an ethanone group, which includes a carbonyl group attached to a phenyl ring that has both hydroxy (–OH) and iodo (–I) substituents. This unique arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields of research including medicinal chemistry and biochemistry .

Typical of ketones and phenolic compounds:

  • Nucleophilic Reactions: The carbonyl group can react with nucleophiles such as hydroxylamine to form oximes or with hydrazine to yield hydrazones. These reactions are significant in organic synthesis and can modify the biological activity of the compound.
  • Halogenation: The presence of the iodine atom allows for further halogenation reactions, which can be exploited to synthesize derivatives with enhanced properties.
  • Oxidation-Reduction: As a ketone, it can undergo oxidation or reduction reactions, impacting its reactivity profile in biochemical pathways .

1-(2-Hydroxy-5-iodophenyl)ethanone exhibits notable biological activities due to its structural features:

  • Enzyme Interaction: The compound has been shown to interact with various enzymes, particularly oxidoreductases. The hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzymatic activity and stability .
  • Inhibition Studies: Related compounds have demonstrated inhibitory effects against enzymes such as acetylcholinesterase and β-secretase, suggesting potential applications in treating neurodegenerative diseases .

The synthesis of 1-(2-Hydroxy-5-iodophenyl)ethanone can be accomplished through several methods:

  • Bromination Method: One common approach involves the bromination of 2-hydroxy-3,5-diiodoacetophenone in acetic acid under light irradiation at temperatures between 70-80°C. This method facilitates the substitution of a bromine atom with iodine.
  • N-Iodosuccinimide Method: Another effective method utilizes N-iodosuccinimide in the presence of p-toluenesulfonic acid and acetonitrile. A mixture of a 4-substituted 2-hydroxyacetophenone derivative is treated under controlled conditions to yield the desired product .

The applications of 1-(2-Hydroxy-5-iodophenyl)ethanone span various fields:

  • Pharmaceuticals: Due to its enzyme-inhibiting properties, it is being explored as a potential therapeutic agent for neurodegenerative diseases.
  • Chemical Research: Its reactivity makes it a useful intermediate in organic synthesis for developing more complex molecules.
  • Biochemical Studies: The compound serves as a model for studying enzyme interactions and mechanisms due to its ability to form hydrogen bonds and participate in nucleophilic reactions .

Interaction studies have revealed that 1-(2-Hydroxy-5-iodophenyl)ethanone interacts significantly with various biological macromolecules:

  • Molecular Docking Studies: These studies suggest that the compound forms strong interactions with specific residues in enzyme active sites, enhancing its inhibitory effects on target enzymes like β-secretase .
  • Biochemical Pathways: The formation of oximes and hydrazones from this compound can influence metabolic pathways involving aldehydes and ketones, potentially altering cellular functions .

Several compounds share structural similarities with 1-(2-Hydroxy-5-iodophenyl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(2-Hydroxyphenyl)ethanoneLacks iodine substitutionMore soluble in water
1-(4-Chloro-2-hydroxyphenyl)ethanoneContains chlorine instead of iodineDifferent electronic properties affecting reactivity
1-(2-Hydroxy-5-nitrophenyl)ethanoneContains a nitro groupExhibits different biological activities due to electron-withdrawing effects
4-HydroxyacetophenoneLacks halogen substituentsMore stable under oxidative conditions

The uniqueness of 1-(2-Hydroxy-5-iodophenyl)ethanone lies primarily in its iodine substitution, which enhances its reactivity and potential biological activity compared to similar compounds. Its ability to participate in diverse

XLogP3

2.5

Wikipedia

1-(2-Hydroxy-5-iodophenyl)ethan-1-one

Dates

Modify: 2023-08-16

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